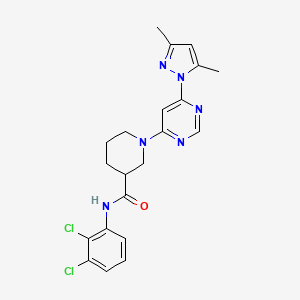

![molecular formula C9H9N3O B2610630 N-(吡唑并[1,5-a]吡啶-5-基)乙酰胺 CAS No. 2034546-52-4](/img/structure/B2610630.png)

N-(吡唑并[1,5-a]吡啶-5-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . It’s a strategic compound for optical applications due to its simpler and greener synthetic methodology .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines, a family to which our compound belongs, has been achieved through various methods. One such method involves the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines and its diazonium salt . Another method involves a [3 + 2]-cycloaddition of N-aminopyridinium ylides and ynals to build the pyrazolo[1,5-a]pyridine core .Molecular Structure Analysis

The molecular structure of “N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide” is characterized by a pyrazolo[1,5-a]pyridine core. The presence of electron-donating groups (EDGs) at position 7 on the fused ring can improve both the absorption and emission behaviors .Chemical Reactions Analysis

The compound has been involved in regioselective C3-halogenations with N-halosuccinimides (NBS or NCS), providing a diverse array of C3-halogenated products .科学研究应用

抗菌活性

N-(吡唑并[1,5-a]吡啶-5-基)乙酰胺一直是合成具有潜在抗菌特性的各种杂环化合物的关键中间体。例如,由该分子合成的化合物已被评估为抗菌剂,在对抗感染方面显示出有希望的结果。这包括创造新的香豆素、吡啶、吡咯、噻唑、吡啶并[2',3':3,4]吡唑并[5,1-c]三嗪和氨基吡唑化合物(Bondock 等,2008)。

杀虫剂应用

对棉花夜蛾的使用

该化合物还用作合成具有杀虫特性的各种杂环化合物(如吡咯、吡啶和香豆素)的前体。这些新化合物针对棉花夜蛾(斜纹夜蛾科)进行了测试,表明 N-(吡唑并[1,5-a]吡啶-5-基)乙酰胺在开发杀虫剂中的潜在用途(Fadda 等,2017)。

神经退行性疾病研究

阿尔茨海默病

N-(吡唑并[1,5-a]吡啶-5-基)乙酰胺的衍生物,特别是 2-(哌嗪-1-基)N-(1H-吡唑并[3,4-b]吡啶-3-基)乙酰胺,作为乙酰胆碱酯酶抑制剂和淀粉样蛋白 β 聚集抑制剂显示出前景,这对于阿尔茨海默病研究至关重要。这些化合物已被证明对乙酰胆碱酯酶表现出显着的抑制活性,乙酰胆碱酯酶是阿尔茨海默病病理学中涉及的关键酶(Umar 等,2019)。

抗氧化剂应用

抗氧化活性

在一项专注于吡唑-乙酰胺衍生物的研究中,合成了 N-(2-氨基苯基)-2-(5-甲基-1H-吡唑-3-基)乙酰胺及其变体并对其进行了表征。这些化合物,包括它们的配位络合物,表现出显着的抗氧化活性。这表明 N-(吡唑并[1,5-a]吡啶-5-基)乙酰胺衍生物在开发抗氧化剂中的潜力(Chkirate 等,2019)。

癌症成像

新型 TSPO PET 配体

N-(吡唑并[1,5-a]吡啶-5-基)乙酰胺的衍生物已被探索作为转运蛋白 18 kDa (TSPO) 的配体,TSPO 是神经炎症过程的早期生物标志物,与癌症成像相关。其中一些衍生物对 TSPO 表现出亚纳摩尔亲和力,并用于正电子发射断层扫描 (PET) 成像以进行神经炎症(Damont 等,2015)。

作用机制

Target of Action

It is known that pyrazolo[1,5-a]pyrimidine derivatives, a family to which this compound belongs, have a wide range of biological activities and can interact with various targets such as cannabinoid hcb1 and hcb2 receptors, p38 kinase, and cb1 receptor antagonists .

Mode of Action

It is known that the compound is synthesized through a [3 + 2]-cycloaddition of n-aminopyridinium ylides and ynals, which results in the production of cyanated pyrazolo[1,5-a]pyridines . This suggests that the compound might interact with its targets through a similar mechanism.

未来方向

属性

IUPAC Name |

N-pyrazolo[1,5-a]pyridin-5-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-7(13)11-8-3-5-12-9(6-8)2-4-10-12/h2-6H,1H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKQLXFYILDQYLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=CC=NN2C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(azepan-1-ylsulfonyl)-N-(5-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2610548.png)

![(E)-({2-[(2,6-dichlorophenyl)sulfanyl]-5-nitrophenyl}methylidene)(methoxy)amine](/img/structure/B2610549.png)

![2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)-N-(4-methoxyphenyl)acetamide](/img/no-structure.png)

![4-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine](/img/structure/B2610553.png)

![{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetic acid](/img/structure/B2610567.png)